4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the piperazine ring: Starting with a suitable diamine and a dihaloalkane.
Introduction of the ethoxybenzoyl group: This can be achieved through an acylation reaction using 4-ethoxybenzoyl chloride.
Attachment of the fluoropyrimidinyl group: This step might involve a nucleophilic substitution reaction using 5-fluoropyrimidine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could be used to modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one could have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 4-(4-Chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Uniqueness
4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one may have unique properties due to the presence of the ethoxy group, which could influence its pharmacokinetics and pharmacodynamics compared to similar compounds.
Properties
IUPAC Name |
4-(4-ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-2-25-14-5-3-12(4-6-14)16(24)21-7-8-22(15(23)11-21)17-19-9-13(18)10-20-17/h3-6,9-10H,2,7-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOYVWAQSGQBPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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